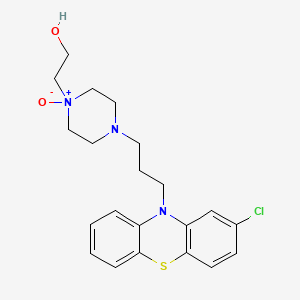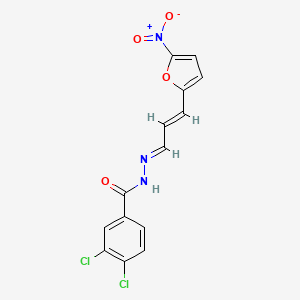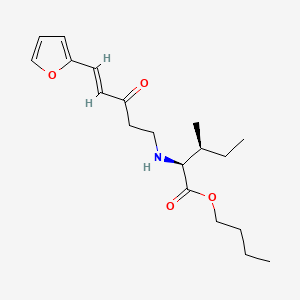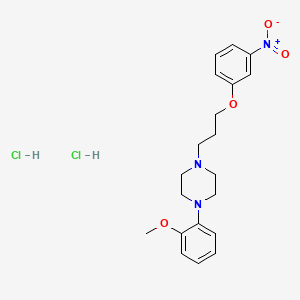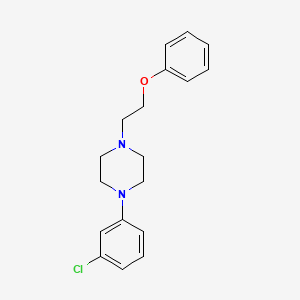
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンは、ピペラジン誘導体のクラスに属する化学化合物です。この化合物は、3-クロロフェニル基と2-フェノキシエチル基で置換されたピペラジン環の存在によって特徴付けられます。ピペラジン誘導体は、さまざまな薬理学的活性で知られており、医薬品化学で広く使用されています。
準備方法
合成ルートと反応条件
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンの合成は、いくつかの合成ルートを通じて達成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、1-(3-クロロフェニル)ピペラジンと2-フェノキシエチルクロリドを反応させることです。反応は通常、ジメチルホルムアミドなどの有機溶媒中で、目的の生成物の形成を促進するために高温で行われます。
工業生産方法
工業的な設定では、1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンの生産には、反応条件を最適化し、収率を向上させるために、連続フローリアクターを使用することが含まれる場合があります。このプロセスには、再結晶またはクロマトグラフィーなどの精製手順も含まれ、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化生成物を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、3-クロロフェニル基の塩素原子が他の求核剤に置き換わる求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: ヒドロキシル基またはカルボニル基を持つ酸化誘導体の形成。
還元: 水素化された官能基を持つ還元誘導体の形成。
置換: 塩素原子を置き換える新しい官能基を持つ置換誘導体の形成。
科学研究アプリケーション
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンは、次を含むいくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗寄生虫性など、潜在的な生物学的活性を研究されています。
医学: 神経疾患や感染症など、さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、神経伝達物質受容体、酵素、またはイオンチャネルに作用し、生物学的プロセスの調節につながる可能性があります。正確な分子標的および経路は、特定のアプリケーションと使用のコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
- 1-(3-クロロフェニル)-4-(2-メトキシエチル)ピペラジン
- 1-(3-クロロフェニル)-4-(2-エトキシエチル)ピペラジン
- 1-(3-クロロフェニル)-4-(2-ブトキシエチル)ピペラジン
独自性
1-(3-クロロフェニル)-4-(2-フェノキシエチル)ピペラジンは、独特の化学的および生物学的特性を付与するフェノキシエチル基の存在により、ユニークです。この構造的特徴は、他の同様の化合物と比較して、薬理学的活性と選択性を高める可能性があります。
類似化合物との比較
Similar Compounds
- Piperazine, 1-(3-chlorophenyl)-4-(2-methoxyethyl)-
- Piperazine, 1-(3-chlorophenyl)-4-(2-ethoxyethyl)-
- Piperazine, 1-(3-chlorophenyl)-4-(2-butoxyethyl)-
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its pharmacological activity and selectivity compared to other similar compounds.
特性
CAS番号 |
82205-85-4 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2 |
InChIキー |
HFMFEUWHKSJGAV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


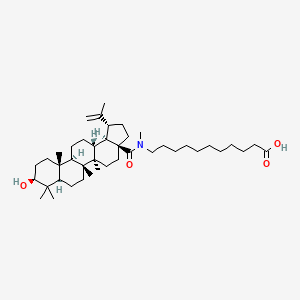


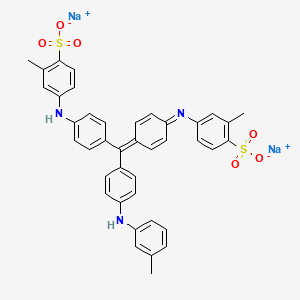



![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
